molecular formula C21H16IN3 B595438 5-Iodo-1-trityl-1H-1,2,4-triazole CAS No. 151899-61-5

5-Iodo-1-trityl-1H-1,2,4-triazole

Cat. No.: B595438
CAS No.: 151899-61-5
M. Wt: 437.284
InChI Key: QNCJCRXIYSCNSK-UHFFFAOYSA-N
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Description

5-Iodo-1-trityl-1H-1,2,4-triazole: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an iodine atom at the 5-position and a triphenylmethyl group at the 1-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

5-Iodo-1-trityl-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of these compounds is not well understood and may vary depending on the specific compound and its use. For example, 5-Iodo-1,2,3-triazole can be prepared from a copper(I)-catalyzed reaction between azide and terminal alkyne in the presence of an iodinating agent .

Future Directions

5-Iodo-1,2,3-triazoles are interesting templates for investigating the halogen bond propensity in small molecules . They have potential applications in materials chemistry, crystal engineering, and medicinal chemistry .

Preparation Methods

The synthesis of 5-Iodo-1-trityl-1H-1,2,4-triazole typically involves the halogenation of a triazole precursor. One common method is the iodination of 1-(triphenylmethyl)-1H-1,2,4-triazole using iodine or an iodine-releasing reagent such as N-iodosuccinimide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Iodo-1-trityl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 5-Iodo-1-trityl-1H-1,2,4-triazole include other triazole derivatives such as:

  • 5-Iodo-1-(phenylmethyl)-1H-1,2,4-triazole
  • 5-Iodo-1-(p-tolylmethyl)-1H-1,2,4-triazole
  • 5-Iodo-1-(naphthylmethyl)-1H-1,2,4-triazole

These compounds share the triazole core structure but differ in the substituents attached to the triazole ring. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and physical properties .

Properties

IUPAC Name

5-iodo-1-trityl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16IN3/c22-20-23-16-24-25(20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCJCRXIYSCNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NC=N4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90709959
Record name 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151899-61-5
Record name 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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